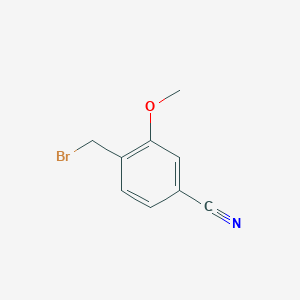

4-(Bromomethyl)-3-methoxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-12-9-4-7(6-11)2-3-8(9)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOJMSXNCBJLFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563638 | |

| Record name | 4-(Bromomethyl)-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104436-60-4 | |

| Record name | 4-(Bromomethyl)-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(bromomethyl)-3-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromomethyl 3 Methoxybenzonitrile

Precursor Synthesis Strategies

The synthesis of the direct precursor, 4-methyl-3-methoxybenzonitrile, and related methoxybenzonitrile derivatives involves several strategic pathways, starting from more readily available chemicals.

3-Methoxybenzonitrile is a foundational precursor that can be synthesized through various methods.

A prevalent method for nitrile synthesis is the dehydration of aldoximes. asianpubs.orgujconline.net This process begins with the conversion of an aldehyde, in this case, 3-methoxybenzaldehyde, to its corresponding oxime, 3-methoxybenzaldehyde oxime. This is typically achieved by reacting the aldehyde with hydroxylamine hydrochloride. asianpubs.org

The subsequent step is the dehydration of the oxime to form the nitrile. Various dehydrating agents can be employed for this transformation, including acetic anhydride, thionyl chloride, and ferrous sulfate in DMF. asianpubs.orggoogle.comgoogle.com For instance, heating the oxime with acetic anhydride at elevated temperatures (e.g., 130°C) effectively yields the nitrile. google.com Another approach involves a one-pot synthesis where the aldehyde is converted directly to the nitrile using hydroxylamine hydrochloride and a catalyst like anhydrous ferrous sulfate in refluxing DMF. asianpubs.org

| Starting Material | Reagents | Key Intermediate | Dehydrating Agent |

| 3-Methoxybenzaldehyde | Hydroxylamine Hydrochloride | 3-Methoxybenzaldehyde Oxime | Acetic Anhydride |

This synthetic route utilizes a nucleophilic substitution reaction. 3-Methoxybenzyl chloride, which can be prepared from 3-methoxybenzaldehyde via reduction and subsequent chlorination, serves as the substrate. google.com The chloride is displaced by a cyanide ion, typically from a source like sodium cyanide or potassium cyanide.

The reaction is often carried out in a polar aprotic solvent such as acetone (B3395972) or DMF to facilitate the substitution. orgsyn.org The addition of a catalyst like sodium iodide can enhance the reaction rate. The mixture is heated under reflux for several hours to ensure the completion of the reaction. orgsyn.org This method is particularly suitable for reactive benzyl (B1604629) halides. orgsyn.org

| Substrate | Reagent | Catalyst (optional) | Solvent |

| 3-Methoxybenzyl Chloride | Sodium Cyanide | Sodium Iodide | Acetone |

The Grignard reaction provides another pathway to introduce a nitrile group. The synthesis begins with the formation of a Grignard reagent from 3-bromoanisole by reacting it with magnesium metal in an anhydrous ether solvent, such as diethyl ether or THF.

The resulting Grignard reagent, 3-methoxyphenylmagnesium bromide, is then reacted with a cyanating agent like cyanogen bromide. This step introduces the cyano group onto the aromatic ring, replacing the magnesium bromide moiety. Careful control of reaction conditions is necessary to achieve a good yield and minimize side reactions.

| Starting Material | Reagents | Intermediate | Cyanating Agent |

| 3-Bromoanisole | Magnesium | 3-Methoxyphenylmagnesium bromide | Cyanogen Bromide |

The immediate precursor to the target compound is 4-methyl-3-methoxybenzonitrile. A common synthetic route starts from the corresponding carboxylic acid.

A multi-step synthesis starting from 4-methyl-3-methoxybenzoic acid is a reliable method for preparing 4-methyl-3-methoxybenzonitrile. google.com The process involves two main transformations: amidation and dehydration. google.com

First, the carboxylic acid is converted into its corresponding amide, 4-methyl-3-methoxybenzamide. This can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using a chlorinating agent (e.g., thionyl chloride), followed by reaction with ammonia or an ammonia source. google.com

In the second step, the resulting amide is dehydrated to form the nitrile, 4-methyl-3-methoxybenzonitrile. This dehydration can be accomplished using various dehydrating agents, such as phosphorus oxychloride or thionyl chloride. google.com

| Starting Material | Step 1 Reagents | Intermediate | Step 2 Reagent | Final Product |

| 4-Methyl-3-methoxybenzoic Acid | 1. Thionyl Chloride 2. Ammonia | 4-Methyl-3-methoxybenzamide | Dehydrating Agent | 4-Methyl-3-methoxybenzonitrile |

Synthesis of 4-Methyl-3-methoxybenzonitrile

Benzylic Bromination Protocols for 4-(Bromomethyl)-3-methoxybenzonitrile

Benzylic bromination is a key reaction for introducing a bromine atom onto the carbon adjacent to an aromatic ring. This process is highly selective due to the stability of the intermediate benzylic radical.

The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS), is a widely used method for the selective bromination of allylic and benzylic positions. mychemblog.com This reaction proceeds via a free-radical chain mechanism and is favored for its ability to provide a low, constant concentration of bromine, which minimizes side reactions such as addition to the aromatic ring. chadsprep.com The synthesis of this compound from 3-methoxy-4-methylbenzonitrile is effectively carried out using NBS in the presence of a radical initiator. prepchem.com

The efficiency of the NBS bromination is highly dependent on the reaction conditions, including the choice of solvent and initiator.

Solvent Effects: Traditionally, carbon tetrachloride (CCl4) has been the solvent of choice for NBS brominations due to its inertness and ability to dissolve the reactants. mychemblog.comprepchem.com However, due to its toxicity and environmental concerns, there has been a significant push to find suitable alternatives. masterorganicchemistry.com Acetonitrile has emerged as a viable and more environmentally friendly solvent for these reactions. acs.orgacs.org It has been shown that using acetonitrile can lead to excellent yields of the desired benzylic bromide while avoiding the use of hazardous chlorinated solvents. acs.org Other solvents like (trifluoromethyl)benzene have also been explored as replacements for CCl4. masterorganicchemistry.com The polarity of the solvent can significantly influence the reaction's regioselectivity; for instance, polar solvents can sometimes promote electrophilic aromatic substitution on the ring instead of the desired benzylic bromination. mychemblog.commanac-inc.co.jp

Initiators: Radical initiators are crucial for starting the chain reaction. Benzoyl peroxide is a common choice for initiating the homolytic cleavage of the N-Br bond in NBS. mychemblog.comprepchem.com Other initiators like 2,2'-azobis(isobutyronitrile) (AIBN) are also frequently used. mychemblog.com Photochemical initiation using light, such as from a tungsten lamp or a household compact fluorescent lamp (CFL), offers a safer and often more efficient alternative to chemical initiators. prepchem.comacs.orgbohrium.com Light provides the energy for the homolytic cleavage of the bromine-bromine bond, which is formed in low concentrations during the reaction, to generate the necessary bromine radicals. libretexts.org

A typical laboratory preparation involves heating a solution of 3-methoxy-4-methylbenzonitrile, N-Bromosuccinimide, and a catalytic amount of benzoyl peroxide in dry carbon tetrachloride under reflux, often with photochemical initiation, to yield this compound. prepchem.com

Table 1: Comparison of Solvents for Benzylic Bromination with NBS

| Solvent | Key Characteristics | Environmental/Safety Concerns |

| Carbon Tetrachloride (CCl4) | Inert, traditional solvent for radical reactions | Toxic, ozone-depleting, largely phased out |

| Acetonitrile (CH3CN) | Greener alternative, good solubility for reactants | Less toxic than chlorinated solvents |

| (Trifluoromethyl)benzene | Alternative to CCl4 |

The mechanism of benzylic bromination with NBS is a free-radical chain reaction involving initiation, propagation, and termination steps. masterorganicchemistry.com

Initiation: The reaction begins with the homolytic cleavage of the initiator (e.g., benzoyl peroxide) or the N-Br bond of NBS upon heating or irradiation, which generates a small number of radicals. These radicals then react to form a bromine radical (Br•). chemistrysteps.com A low concentration of molecular bromine (Br2) is often present as an impurity in NBS or is generated in situ by the reaction of NBS with hydrogen bromide (HBr), a byproduct of the propagation step. chadsprep.comscientificupdate.com Light can then cause the homolytic cleavage of the Br-Br bond to form two bromine radicals. libretexts.org

Propagation: This phase consists of two main steps:

A bromine radical abstracts a hydrogen atom from the benzylic position of 4-methyl-3-methoxybenzonitrile. This step is highly selective because the C-H bond at the benzylic position is weaker than other C-H bonds in the molecule. libretexts.org This results in the formation of a resonance-stabilized benzylic radical and hydrogen bromide (HBr). The stability of the benzylic radical is a key factor driving the selectivity of this reaction. chemistrysteps.com

The newly formed benzylic radical then reacts with a molecule of Br2 (generated from NBS and HBr) to form the product, this compound, and a new bromine radical, which continues the chain reaction. mychemblog.comchemistrysteps.com

Termination: The chain reaction is terminated when two radicals combine.

The resonance stabilization of the benzylic radical is crucial for the selectivity of this reaction, favoring substitution at the benzylic carbon over other positions. libretexts.org

While NBS is the most common reagent for benzylic bromination, other brominating agents can also be employed. chadsprep.com One such alternative is 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). scientificupdate.com The use of DBDMH in the presence of a catalyst like ZrCl4 has been shown to effectively brominate the benzylic position while preventing competing bromination of the aromatic ring. scientificupdate.com Boron tribromide has also been used as a bromine source for the benzylic bromination of toluene (B28343) derivatives. researchgate.net Another approach involves using bromotrichloromethane (BrCCl3) in photochemical reactions, which can be applied in continuous flow systems. acs.org

Table 2: Selected Alternative Brominating Agents for Benzylic Bromination

| Brominating Agent | Abbreviation | Notes |

| 1,3-dibromo-5,5-dimethylhydantoin | DBDMH | Can prevent aromatic ring bromination when used with a catalyst. scientificupdate.com |

| Boron tribromide | BBr3 | Used as a bromine source for toluene derivatives. researchgate.net |

| Bromotrichloromethane | BrCCl3 | Suitable for photochemical reactions, including continuous flow processes. acs.org |

Radical Bromination with N-Bromosuccinimide (NBS)

Green Chemistry Approaches to the Synthesis of this compound

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. This has led to the exploration of greener approaches for benzylic bromination.

Green chemistry principles encourage the reduction or elimination of hazardous substances, including organic solvents. digitellinc.com Research has focused on developing solvent-free reaction conditions or using more benign solvent systems. bohrium.com

Solvent-Free and Alternative Solvent Systems: Photochemical activation using visible light offers a safer and more sustainable alternative to chemical initiators and allows for the use of environmentally friendly solvents like acetonitrile. acs.orgbohrium.com Continuous flow technology, in particular, has been shown to improve the greenness of benzylic bromination by enhancing safety, reducing waste (Process Mass Intensity), and eliminating the need for harmful chlorinated solvents. digitellinc.com Continuous flow photochemical reactors can achieve high throughput and complete conversion in very short residence times, even under solvent-free conditions. rsc.org Systems using an in-situ generated bromine source, such as from NaBrO3/HBr, have been successfully implemented in continuous flow for the benzylic bromination of toluene derivatives. rsc.org Another approach involves a two-phase system of sodium bromide in aqueous hydrogen peroxide with an organic solvent, which provides a high atomic yield for bromine under visible light. researchgate.net

Catalytic Systems: The development of catalytic systems aims to improve reaction efficiency and reduce waste. While radical brominations are often initiated rather than truly catalyzed, the use of photocatalysts is an area of active research. For instance, photoredox catalysis using an iridium complex with CBr4 as the bromine source has been developed for benzylic bromination. researchgate.net

These green approaches not only minimize the environmental impact but also often lead to improved safety and efficiency, making them highly desirable for both laboratory and industrial-scale synthesis. digitellinc.com

Atom Economy and Sustainability Metrics in Synthesis Planning

The evaluation of synthetic routes for chemical compounds through the lens of green chemistry principles is crucial for sustainable chemical manufacturing. Key metrics such as atom economy and the Environmental Factor (E-factor) provide quantitative measures of the efficiency and environmental impact of a chemical process. This section will analyze the synthesis of this compound, focusing on these sustainability metrics.

A prevalent and well-documented method for the synthesis of this compound is the radical bromination of 3-methoxy-4-methylbenzonitrile. This reaction, often referred to as a Wohl-Ziegler bromination, typically employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a suitable solvent.

The balanced chemical equation for this transformation is as follows:

C₉H₉NO + C₄H₄BrNO₂ → C₉H₈BrNO + C₄H₅NO₂

Atom Economy

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. It provides insight into how many atoms from the reactants are incorporated into the final product.

For the synthesis of this compound from 3-methoxy-4-methylbenzonitrile and N-bromosuccinimide, the atom economy can be calculated as follows:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-methoxy-4-methylbenzonitrile | C₉H₉NO | 147.18 |

| N-bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 |

| This compound | C₉H₈BrNO | 226.07 |

| Succinimide | C₄H₅NO₂ | 99.09 |

Calculation:

Molecular Weight of Desired Product: 226.07 g/mol

Sum of Molecular Weights of Reactants: 147.18 g/mol + 177.98 g/mol = 325.16 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of Reactants) x 100

Atom Economy (%) = (226.07 / 325.16) x 100 ≈ 69.52%

This calculation reveals that, theoretically, a significant portion of the atomic mass of the reactants is converted into the desired product. However, nearly 30.5% of the mass is converted into the byproduct, succinimide. While this is a substitution reaction and thus inherently has a lower atom economy than addition or rearrangement reactions, the value of 69.52% is respectable for this reaction type.

Sustainability Metrics

Beyond the theoretical atom economy, a more holistic view of the sustainability of a synthesis is provided by metrics that account for all materials used in the process, including solvents, catalysts, and work-up chemicals. The Environmental Factor (E-factor) is one such metric, defined as the total mass of waste generated per unit mass of product.

E-factor = Total Mass of Waste (kg) / Mass of Product (kg)

A precise calculation of the E-factor requires detailed experimental data, including reaction scale, solvent volumes, and quantities of all auxiliary materials used in work-up and purification. However, a qualitative and semi-quantitative analysis can be conducted based on typical laboratory procedures for benzylic brominations.

The primary sources of waste in this synthesis, beyond the succinimide byproduct, are:

Solvent: The bulk of the waste is typically the solvent used for the reaction and subsequent purification steps (e.g., chromatography). The choice of solvent significantly impacts the E-factor.

Work-up Materials: Aqueous solutions for washing the reaction mixture and salts generated during neutralization contribute to the waste.

Purification Media: If column chromatography is required for purification, the silica gel or other stationary phase becomes a solid waste component.

The following table provides a comparative overview of sustainability metrics for this synthetic step:

| Metric | Calculation | Value/Consideration | Significance |

| Atom Economy | (MW of product / Σ MW of reactants) x 100 | ~69.52% | Indicates a reasonably efficient incorporation of reactant atoms into the desired product for a substitution reaction. |

| E-Factor | Mass of waste / Mass of product | Highly variable; can range from 5 to >100 for fine chemical synthesis. | A lower E-factor is desirable, indicating less waste generation. The choice of solvent and purification method are the largest contributors. |

| Solvent Selection | N/A | Traditionally CCl₄; greener alternatives include acetonitrile or solvent-free conditions. | Moving away from hazardous solvents is a key principle of green chemistry and significantly reduces the environmental impact. |

| Byproduct | Succinimide | Can potentially be recovered and recycled, for instance, by reconversion to NBS, which would improve the overall process sustainability. | The generation of a non-toxic and potentially recyclable byproduct is a positive aspect of this synthetic route. |

In synthesis planning, a high atom economy is a good starting point, but minimizing the E-factor through careful selection of solvents, minimizing their use, and developing efficient purification methods are critical for a truly sustainable process. For the synthesis of this compound, future research and process development could focus on catalytic methods that avoid stoichiometric byproducts or the implementation of solvent-free reaction conditions to further enhance its green credentials.

Advanced Reactivity and Mechanistic Studies of 4 Bromomethyl 3 Methoxybenzonitrile

Nucleophilic Substitution Reactions at the Bromomethyl Center

The primary site of reactivity in 4-(bromomethyl)-3-methoxybenzonitrile is the benzylic carbon atom bonded to the bromine atom. This carbon is electrophilic due to the electron-withdrawing nature of the bromine atom, making it a target for various nucleophiles. The presence of the methoxy (B1213986) and cyano groups on the benzene (B151609) ring also influences the reactivity of the benzylic center through electronic effects.

The reaction of this compound with nucleophiles predominantly follows a bimolecular nucleophilic substitution (SN2) mechanism. khanacademy.org This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (bromide ion). khanacademy.org The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. pdx.edu

The benzylic nature of the substrate enhances its reactivity in SN2 reactions. The transition state is stabilized by the delocalization of electron density from the forming and breaking bonds into the adjacent π-system of the benzene ring. researchgate.net

The rate and efficiency of the SN2 reaction of this compound are significantly influenced by the properties of the attacking nucleophile.

Electronic Properties: The nucleophilicity of a species is related to its ability to donate an electron pair. Generally, a stronger base is a better nucleophile. For instance, in the reaction of benzyl (B1604629) bromide with various amines, the reaction rate increases with the basicity of the amine. acs.org Electron-donating groups on the nucleophile enhance its reactivity, while electron-withdrawing groups decrease it. acs.org For example, in reactions of benzyl bromide with N-substituted anilines, the reactivity order is diphenylamine (B1679370) > N-methylaniline > N-ethylaniline, which correlates with their pKb values. nbinno.com

Steric Properties: The SN2 mechanism involves a backside attack on the electrophilic carbon. khanacademy.org Therefore, the reaction rate is sensitive to steric hindrance around the reaction center of both the substrate and the nucleophile. nih.govnih.gov Bulky nucleophiles will react more slowly than smaller nucleophiles, assuming similar electronic properties. nih.gov This is due to increased van der Waals repulsions in the transition state, which raises its energy and thus the activation energy of the reaction. nih.gov

The following table illustrates the general trend of nucleophilicity for some common nucleophiles:

| Nucleophile | Relative Reactivity | Steric Hindrance |

|---|---|---|

| I⁻ | Very High | Low |

| HS⁻ | High | Low |

| CN⁻ | High | Low |

| Br⁻ | High | Low |

| N₃⁻ | High | Low |

| OH⁻ | Moderate | Low |

| RO⁻ | Moderate | Variable |

| Cl⁻ | Moderate | Low |

| RNH₂ | Moderate | Variable |

| H₂O | Low | Low |

| ROH | Low | Variable |

The activation energy (Ea) for the SN2 reaction of benzyl bromides is influenced by the substituents on the aromatic ring. Electron-donating groups can stabilize the transition state, lowering the activation energy, while electron-withdrawing groups can have the opposite effect. researchgate.net The pre-exponential factor (A) in the Arrhenius equation is related to the frequency of collisions with the correct orientation, which is affected by steric factors. jeeadv.ac.in

For the reaction of benzyl bromide with various amines in methanol, the activation energies have been determined, providing insight into the energy barriers of these reactions. acs.org

Activation Parameters for the Reaction of Benzyl Bromide with Amines in Methanol

| Amine | Ea (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) |

|---|---|---|---|---|

| Aniline | 58.5 | 55.9 | -104.5 | 88.6 |

| N-Methylaniline | 48.1 | 45.5 | -133.8 | 87.3 |

| N,N-Dimethylaniline | 43.9 | 41.3 | -146.3 | 86.9 |

The hydrolysis of this compound, a reaction with water, leads to the formation of 4-(hydroxymethyl)-3-methoxybenzonitrile. This reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions. In a neutral or acidic medium with a weak nucleophile like water, the SN1 pathway may be favored due to the stability of the resulting benzylic carbocation. msu.edu However, under basic conditions with a stronger nucleophile (hydroxide ion), the SN2 mechanism is more likely. khanacademy.org

The rate of hydrolysis of benzylic halides is highly dependent on both pH and temperature.

pH: In alkaline solutions, the hydrolysis is typically a second-order reaction, with the rate being proportional to the concentrations of both the benzyl halide and the hydroxide (B78521) ion (SN2 mechanism). pearson.com In acidic or neutral solutions, the reaction may follow first-order kinetics (SN1 mechanism), where the rate-determining step is the ionization of the benzyl halide to form a carbocation. msu.edu The rate of hydrolysis of some esters has been shown to be catalyzed by both acid and base. rsc.orgrsc.org

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. The relationship between the rate constant and temperature is described by the Arrhenius equation. jeeadv.ac.in Studies on the hydrolysis of other organic compounds have shown a significant increase in the hydrolysis rate with increasing temperature. rsc.orgrsc.org

While specific kinetic data for the hydrolysis of this compound is not available, the table below provides a hypothetical representation of how pH and temperature could influence the rate constant (k) of hydrolysis.

Hypothetical Influence of pH and Temperature on the Hydrolysis Rate Constant (k) of a Benzylic Bromide

| pH | Temperature (°C) | Relative Rate Constant (k) |

|---|---|---|

| 4 | 25 | 1 |

| 7 | 25 | 10 |

| 10 | 25 | 1000 |

| 7 | 50 | 40 |

The reaction of this compound with amines is a common method for the synthesis of secondary and tertiary amines. This reaction typically proceeds via an SN2 mechanism, where the amine acts as the nucleophile. acs.org The initial reaction of a primary amine with the benzyl bromide will form a secondary amine. However, the product secondary amine is also nucleophilic and can react further with another molecule of the benzyl bromide to form a tertiary amine. This can lead to a mixture of products. To favor the formation of the secondary amine, an excess of the primary amine is often used. organic-chemistry.org

The reactivity of the amine in these reactions is influenced by its basicity and steric bulk. nih.gov More basic and less sterically hindered amines are generally more reactive nucleophiles. nih.gov For example, studies on the reaction of benzyl bromide with various amines have shown that electron-donating groups on the amine increase the reaction rate, while electron-withdrawing groups decrease it. acs.org

Amination Reactions

Selective Conversion to Aminomethyl Derivatives

The benzylic bromide functionality in this compound is highly susceptible to nucleophilic substitution, providing a straightforward route to a variety of aminomethyl derivatives. This reaction proceeds via a standard SN2 mechanism, where a primary or secondary amine acts as the nucleophile, displacing the bromide ion.

The general reaction involves treating this compound with a primary or secondary amine, often in the presence of a non-nucleophilic base to neutralize the hydrogen bromide formed during the reaction. youtube.com The choice of solvent is typically a polar aprotic one, such as dimethylformamide (DMF) or acetonitrile, to facilitate the SN2 pathway. The reaction can be applied to a wide range of amines to generate diverse aminomethyl products. beilstein-journals.org For instance, reaction with dimethylamine (B145610) would yield N,N-dimethyl-4-(aminomethyl)-3-methoxybenzonitrile, while reaction with morpholine (B109124) would produce 4-(morpholinomethyl)-3-methoxybenzonitrile. nih.govclockss.org

The synthesis of these derivatives is valuable as it introduces a basic nitrogen center, which can be crucial for biological activity or for further chemical modifications.

Table 1: Representative Examples of Selective Conversion to Aminomethyl Derivatives

| Amine Nucleophile | Product | Typical Reaction Conditions |

| Dimethylamine | N,N-Dimethyl-4-(aminomethyl)-3-methoxybenzonitrile | K₂CO₃, Acetonitrile, rt |

| Morpholine | 4-(Morpholinomethyl)-3-methoxybenzonitrile | Et₃N, THF, rt to 50°C |

| Piperidine | 4-(Piperidinomethyl)-3-methoxybenzonitrile | NaHCO₃, DMF, rt |

| Aniline | N-Phenyl-4-(aminomethyl)-3-methoxybenzonitrile | Pyridine, Dichloromethane, 0°C to rt |

Note: The reaction conditions presented are based on general procedures for the synthesis of substituted benzylamines and may need to be optimized for this compound. youtube.combeilstein-journals.org

Reactions Involving the Nitrile Moiety

The nitrile group (–C≡N) is a versatile functional group that can undergo a wide array of chemical transformations, significantly expanding the synthetic utility of this compound.

The carbon-nitrogen triple bond of the nitrile can be converted into several other important functional groups, most notably amides, carboxylic acids, and amines.

Nitriles can be hydrolyzed to produce amides and, upon further reaction, carboxylic acids. This transformation can be catalyzed by either acid or base. chemistrysteps.com

Under acidic conditions, the nitrile nitrogen is first protonated, which increases the electrophilicity of the nitrile carbon. A water molecule then attacks the carbon, and after a series of proton transfers, an amide intermediate is formed. rsc.orgorganicchemistrytutor.com With continued heating in the presence of acid, the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) ion. organicchemistrytutor.com

In base-catalyzed hydrolysis, a hydroxide ion directly attacks the nitrile carbon. youtube.com The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. chemistrysteps.com Under milder basic conditions, the reaction can sometimes be stopped at the amide stage. organicchemistrytutor.com However, with more vigorous conditions, such as prolonged heating, the amide undergoes further hydrolysis to yield a carboxylate salt, which upon acidic workup gives the carboxylic acid. youtube.com

Table 2: Hydrolysis of the Nitrile Group

| Reaction | Reagents and Conditions | Product |

| Partial Hydrolysis | H₂SO₄ (conc.), controlled temp. | 4-(Bromomethyl)-3-methoxybenzamide |

| Complete Hydrolysis (Acidic) | H₂SO₄ (aq), H₂O, reflux | 4-(Bromomethyl)-3-methoxybenzoic acid |

| Complete Hydrolysis (Basic) | 1. NaOH (aq), reflux; 2. H₃O⁺ | 4-(Bromomethyl)-3-methoxybenzoic acid |

Note: The benzylic bromide may also be susceptible to hydrolysis under these conditions, potentially leading to the formation of 4-(hydroxymethyl)-3-methoxybenzoic acid, especially with prolonged reaction times or high temperatures. viu.ca

The nitrile group can be reduced to a primary amine (–CH₂NH₂) using strong reducing agents. ncert.nic.in The most common laboratory reagent for this transformation is lithium aluminum hydride (LiAlH₄). byjus.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic nitrile carbon, followed by a second hydride attack on the intermediate imine anion. jove.comlibretexts.org A final aqueous workup protonates the resulting dianion to yield the primary amine. jove.comlibretexts.org

Catalytic hydrogenation is another important method for nitrile reduction. This involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, platinum, or palladium. ncert.nic.in This method is often preferred for industrial applications due to its lower cost.

Table 3: Reduction of the Nitrile Group

| Reagent | Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1. THF, 0°C to rt; 2. H₂O workup | 4-(Aminomethyl)-3-methoxybenzylamine |

| Hydrogen (H₂) / Raney Nickel | High pressure, elevated temperature | 4-(Aminomethyl)-3-methoxybenzylamine |

| Sodium Borohydride (NaBH₄) / CoCl₂ | Methanol, rt | 4-(Aminomethyl)-3-methoxybenzylamine |

Note: The benzylic bromide is also susceptible to reduction by LiAlH₄, which would lead to the formation of 4-methyl-3-methoxybenzylamine. Careful control of reaction conditions would be necessary to achieve selective reduction of the nitrile.

The nitrile group can participate as a 2π component in cycloaddition reactions to form five-membered heterocycles. wikipedia.orgorganic-chemistry.org A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. This reaction, often catalyzed by zinc or other Lewis acids, involves the reaction of the nitrile with an azide (B81097), such as sodium azide (NaN₃), to construct the tetrazole ring. beilstein-journals.orgbeilstein-journals.orgnih.govorganic-chemistry.org Tetrazoles are important in medicinal chemistry as they can act as bioisosteres for carboxylic acids. beilstein-journals.orgbeilstein-journals.org

Nitriles can also react with 1,3-dipoles like nitrile oxides or nitrile imines in Huisgen 1,3-dipolar cycloadditions to furnish other five-membered heterocycles like 1,2,4-oxadiazoles or 1,2,4-triazoles, respectively. organic-chemistry.orgacs.orgmdpi.comchesci.comnih.govoup.com These reactions provide a powerful tool for the rapid construction of complex heterocyclic systems from relatively simple precursors. wikipedia.orgorganic-chemistry.org

Table 4: Cycloaddition Reactions for Heterocyclic Synthesis

| Reagent | Heterocyclic Product | Typical Conditions |

| Sodium Azide (NaN₃) | 5-(4-(Bromomethyl)-3-methoxyphenyl)-1H-tetrazole | ZnBr₂, H₂O, reflux |

| Benzonitrile (B105546) Oxide | 3-Phenyl-5-(4-(bromomethyl)-3-methoxyphenyl)-1,2,4-oxadiazole | Toluene (B28343), reflux |

| N-Phenylbenzonitrile Imine | 1,3-Diphenyl-5-(4-(bromomethyl)-3-methoxyphenyl)-1,2,4-triazole | Heat or photochemical conditions |

In recent years, the nitrile group has emerged as a versatile directing group in transition-metal-catalyzed C-H functionalization reactions. nih.govnih.govumich.edu This strategy allows for the selective introduction of new functional groups at positions on the aromatic ring that might otherwise be difficult to access. The linear geometry of the nitrile group makes it suitable for directing reactions to the meta position of the benzene ring, a significant challenge in synthetic chemistry. nih.govacs.org

While most directing groups favor ortho substitution, specialized templates incorporating a nitrile can facilitate remote C-H activation. nih.govacs.org This typically involves a palladium catalyst and a ligand that coordinates to both the nitrile nitrogen and a remote C-H bond, bringing the catalytic center into proximity for bond activation. rsc.orgrsc.org Although specific examples utilizing this compound are not prevalent in the literature, the principle suggests that the C-H bond at the C-5 position (meta to the nitrile and ortho to the methoxy group) could potentially be targeted for functionalization, such as arylation or olefination, using an appropriate catalytic system. The electronic influence of the methoxy group would also play a role in the regioselectivity of such transformations. nih.govlibretexts.org

Transformation of Nitriles into Other Functional Groups

Reactivity of the Methoxy Group and Aromatic Ring

The electronic properties of the methoxy and nitrile groups significantly influence the reactivity of the aromatic core, particularly in electrophilic substitution reactions.

Electrophilic aromatic substitution (EAS) offers a pathway to further functionalize the benzene ring of this compound after its initial synthesis. masterorganicchemistry.com The outcome of such reactions is dictated by the combined directing effects of the existing substituents. The primary mechanism involves the attack of an electrophile by the pi electrons of the aromatic ring, leading to a carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.commasterorganicchemistry.com The stability of this intermediate determines the position of the new substituent. A subsequent deprotonation step restores the aromaticity of the ring. makingmolecules.com

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acid to generate the nitronium ion, NO₂⁺) and halogenation (using a halogen like Br₂ with a Lewis acid catalyst like FeBr₃). masterorganicchemistry.compressbooks.pub For a disubstituted benzene ring, the existing groups' directing influences can either be cooperative, reinforcing the substitution at specific positions, or antagonistic, leading to a mixture of products. msu.edu In the case of this compound, the directing effects are antagonistic.

The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. libretexts.orgmsu.edu This is due to its ability to donate electron density to the benzene ring through a resonance effect, which outweighs its electron-withdrawing inductive effect. vaia.com The oxygen atom's lone pairs can be delocalized into the ring, increasing the electron density at the ortho and para positions (carbons 2, 4, and 6 relative to the methoxy group). organicchemistrytutor.comyoutube.com This increased nucleophilicity makes these positions more susceptible to attack by electrophiles. youtube.com

In this compound, the positions ortho and para to the methoxy group are C-2, C-4, and C-6. However, the C-4 position is already occupied by the bromomethyl group. This leaves the C-2 and C-6 positions as the most activated sites for electrophilic attack due to the methoxy group's influence.

Conversely, the nitrile group (-CN) is a strong deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. msu.edu The positions meta to the nitrile group are C-3 and C-5.

The combined influence of the ortho, para-directing methoxy group and the meta-directing nitrile group on the this compound core leads to a complex reactivity profile. The methoxy group strongly activates the C-2 and C-6 positions, while the nitrile group deactivates the entire ring but directs incoming electrophiles to C-3 and C-5 (positions already substituted). Therefore, electrophilic substitution is most likely to occur at the C-2 or C-6 positions, which are ortho and para to the activating methoxy group and meta to the deactivating nitrile group. Steric hindrance from the adjacent substituents would also play a role in determining the final product distribution. libretexts.org

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution for this compound

| Substituent | Position | Electronic Effect | Directing Influence | Predicted Substitution Sites |

| -OCH₃ | 3 | Activating (Resonance) | ortho, para | C-2, C-4, C-6 |

| -CH₂Br | 4 | Weakly Deactivating (Inductive) | ortho, para | C-3, C-5 |

| -CN | 1 | Deactivating (Inductive & Resonance) | meta | C-3, C-5 |

| Combined Effect | - | Antagonistic | - | C-2 and C-6 are most favored |

Organometallic Reactions Utilizing this compound

The bromomethyl group of this compound serves as an excellent electrophilic partner in a variety of organometallic cross-coupling reactions. These reactions are fundamental for forming new carbon-carbon bonds. msu.edulibretexts.org Benzylic bromides, like the one in the title compound, are particularly useful substrates for such transformations. nih.govnih.gov

Cross-coupling reactions catalyzed by transition metals, particularly palladium and nickel, are powerful tools in modern organic synthesis. This compound can participate in these reactions through its reactive C(sp³)-Br bond.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide. wikipedia.orglibretexts.org While typically used for C(sp²)-C(sp²) bond formation, variations for C(sp²)-C(sp³) coupling with benzylic halides exist, enabling the synthesis of diarylmethane derivatives. nih.gov The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org

Heck Reaction: The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orglibretexts.org The reaction with a benzylic bromide like this compound would lead to the formation of allylic benzene derivatives. The reaction generally shows high selectivity for the trans product. organic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The classic Sonogashira reaction uses a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Its application to benzylic halides allows for the synthesis of propargyl-substituted aromatic compounds. rsc.org

Palladium complexes are the most widely used catalysts for cross-coupling reactions due to their efficiency and functional group tolerance. acs.orgresearchgate.net The general mechanism for these reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation (for Suzuki), and reductive elimination. wikipedia.org

Oxidative Addition: The active Pd(0) catalyst reacts with the benzylic bromide (this compound), breaking the C-Br bond and forming an organopalladium(II) intermediate. acs.org

Transmetalation/Carbopalladation: In the Suzuki reaction, the organoboron reagent transfers its organic group to the palladium complex. wikipedia.org In the Heck reaction, the alkene coordinates to the palladium and then inserts into the Pd-C bond (carbopalladation). libretexts.org

Reductive Elimination/β-Hydride Elimination: The final step involves the formation of the C-C bond in the product and regeneration of the Pd(0) catalyst. In Suzuki and Sonogashira reactions, this is typically a reductive elimination. wikipedia.org In the Heck reaction, a β-hydride elimination occurs, followed by reductive elimination of H-X by the base. libretexts.org

Various palladium catalysts and ligands can be employed to optimize these reactions. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands like Xantphos can minimize side reactions such as β-hydride elimination in the coupling of secondary benzylic bromides. acs.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type from this compound |

| Suzuki-Miyaura | Organoboron Reagent (Ar-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 4-(Arylmethyl)-3-methoxybenzonitrile |

| Heck | Alkene (R-CH=CH₂) | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Ligand (e.g., PPh₃) | 4-(Allyl)-3-methoxybenzonitrile derivatives |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., amine) | 4-(Propargyl)-3-methoxybenzonitrile derivatives |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Nickel-Catalyzed Reactions and Autocatalysis

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. rsc.org They are particularly effective in activating less reactive electrophiles and can facilitate challenging C(sp³)-C(sp³) bond formations. nih.gov

Nickel-catalyzed reductive cross-coupling reactions are a notable class where two different electrophiles, such as a benzylic bromide and a vinyl bromide, can be coupled in the presence of a stoichiometric reductant like manganese (Mn⁰) or zinc (Zn⁰). acs.orgnih.gov This approach avoids the need to pre-form sensitive organometallic reagents. The mechanism involves the reduction of a Ni(II) precatalyst to Ni(0), which then undergoes oxidative addition with one of the electrophiles. The resulting organonickel species can then react with the second electrophile in a cycle sustained by the metallic reductant. nih.gov These reactions are tolerant of various functional groups and can be rendered highly enantioselective with the use of chiral ligands. acs.orgnih.gov

Grignard Reagent Applications

The application of Grignard chemistry in relation to this compound is twofold: the attempted formation of a Grignard reagent from it, and its use as an electrophile in reactions with other Grignard reagents.

The direct synthesis of a Grignard reagent from this compound by reacting it with magnesium metal presents significant challenges. The molecule contains two reactive sites: the benzylic bromide and the nitrile group. The benzylic bromide is highly reactive toward magnesium insertion, but the resulting organomagnesium compound, if formed, would be extremely reactive. libretexts.org A primary issue is that the newly formed Grignard reagent can readily react with the starting material's electrophilic benzylic carbon, leading to a Wurtz-type coupling side product (1,2-bis(4-cyano-2-methoxyphenyl)ethane).

Furthermore, the nitrile group (C≡N) is itself susceptible to nucleophilic attack by Grignard reagents. libretexts.orglibretexts.orgucalgary.ca The carbon atom in the nitrile is electrophilic and reacts with the carbanionic carbon of the Grignard reagent. organicchemistrytutor.com This would lead to intermolecular reactions between any formed Grignard reagent and the nitrile group of another molecule, resulting in a complex mixture of products or polymerization. ucalgary.caorganicchemistrytutor.com The reaction typically forms an imine anion intermediate, which upon hydrolysis yields a ketone. masterorganicchemistry.comleah4sci.com Due to this inherent reactivity of the nitrile functionality, forming a stable Grignard reagent from this compound is generally considered impractical.

Conversely, this compound is a valuable electrophile for creating new carbon-carbon bonds when reacted with pre-formed, stable Grignard reagents (R-MgX). khanacademy.org In this application, the Grignard reagent acts as a potent nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group. This nucleophilic substitution reaction can proceed through either an SN1 or SN2 mechanism. The benzylic position enhances the rate of both pathways; it provides resonance stabilization for the carbocation intermediate in an SN1 mechanism and is sterically accessible for an SN2 backside attack. khanacademy.orgpearson.com The reaction yields a substituted toluene derivative, effectively coupling the R-group from the Grignard reagent to the benzylic position of the benzonitrile core.

General Reaction Scheme:

R-MgX + Br-CH₂(C₆H₃)(OCH₃)(CN) → R-CH₂(C₆H₃)(OCH₃)(CN) + MgXBr

This makes the compound a useful building block for introducing the 4-cyano-2-methoxyphenylmethyl moiety into various molecular structures.

Radical Reactions and Photochemistry of this compound

The photochemistry of this compound is dominated by the lability of the carbon-bromine bond, which serves as the initiation point for radical-based reactions and degradation pathways.

While specific kinetic studies on this compound are not prevalent in published literature, its degradation pathway can be inferred from studies on analogous brominated aromatic compounds and benzyl halides. nih.govrsc.org The primary photochemical event upon absorption of UV radiation is the homolytic cleavage (homolysis) of the benzylic carbon-bromine bond. nih.gov This bond is significantly weaker than the C-H or C-C bonds within the molecule and readily breaks to form two radical species: a resonance-stabilized 4-cyano-2-methoxybenzyl radical and a bromine radical.

Primary Photochemical Step:

Br-CH₂(C₆H₃)(OCH₃)(CN) + hν → •CH₂(C₆H₃)(OCH₃)(CN) + Br•

The kinetics of such photodegradation reactions for brominated organic compounds in solution typically follow a pseudo-first-order model. nih.govresearchgate.net The rate of degradation is proportional to the concentration of the parent compound, assuming the light intensity remains constant. The half-life of the compound is therefore independent of its initial concentration under these conditions.

| Compound Type | Initial Concentration (mg/L) | Rate Constant (k, min⁻¹) | Half-Life (t½, min) | Correlation Coefficient (R²) |

|---|---|---|---|---|

| Brominated Benzyl Derivative | 0.25 | 0.170 | 4.08 | 0.991 |

| 0.50 | 0.168 | 4.13 | 0.995 | |

| 1.00 | 0.172 | 4.03 | 0.989 |

The efficiency of the photodegradation process is highly dependent on the wavelength of irradiation and the nature of the solvent medium.

Wavelength: The C-Br bond cleavage requires sufficient energy, which is provided by photons. Studies on similar brominated compounds show that degradation is significantly more rapid under short-wavelength UV light (e.g., 180-400 nm) compared to longer wavelength UV or visible light (e.g., >400 nm). nih.gov This is because the energy per photon is inversely proportional to the wavelength, and higher energy photons are more effective at inducing homolysis of the C-Br bond.

Solvent: The choice of solvent can dramatically influence the rate of photodegradation. nih.gov Solvents can participate in the reaction through various mechanisms, including acting as hydrogen donors or facilitating electron transfer. acs.orgresearchgate.net For brominated flame retardants, degradation rates have been observed to vary significantly between solvents like n-hexane, toluene, and acetone (B3395972), with acetone often promoting the fastest degradation. researchgate.net This enhancement can be attributed to the solvent's ability to promote charge-transfer excited states or stabilize the radical intermediates formed during photolysis. researchgate.net

| Solvent | Rate Constant (k, min⁻¹) | Half-Life (t½, min) |

|---|---|---|

| n-Hexane | 0.030 | 23.1 |

| Toluene | 0.053 | 13.1 |

| Acetone | 0.170 | 4.08 |

The 4-cyano-2-methoxybenzyl radical (•CH₂(C₆H₃)(OCH₃)(CN)) is the central intermediate in the radical reactions of the parent compound. Its formation is facilitated by the resonance stabilization afforded by the adjacent benzene ring, which delocalizes the unpaired electron across the aromatic system, lowering its energy. youtube.com

Once formed, this benzyl-type radical can engage in several subsequent reactions that dictate the final product distribution:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a suitable donor, such as the solvent, to form 4-methyl-3-methoxybenzonitrile.

Radical Combination: It can dimerize with another benzyl radical to form the Wurtz coupling product mentioned earlier, or combine with a bromine radical to reform the parent molecule.

Reaction with Oxygen: In aerobic environments, the reaction with molecular oxygen (O₂) is a critical pathway. researchgate.netnih.gov The benzyl radical rapidly adds to O₂ to form a 4-cyano-2-methoxybenzylperoxy radical. acs.org

Reaction with Oxygen:

•CH₂(C₆H₃)(OCH₃)(CN) + O₂ → (O₂•)CH₂(C₆H₃)(OCH₃)(CN)

This peroxy radical is a key player in oxidative degradation. It can undergo further reactions, such as abstracting a hydrogen atom to form a hydroperoxide, which can then decompose to yield an alkoxy radical and a hydroxyl radical. nih.govacs.org Ultimately, these pathways lead to the oxidation of the benzylic carbon, forming the corresponding aldehyde, 4-formyl-3-methoxybenzonitrile (B1591161), and other degradation products. nih.gov

Photoinduced Degradation Pathways and Kinetics

Degradation and Environmental Fate Studies

The environmental persistence of this compound is determined by its susceptibility to abiotic degradation processes, primarily hydrolysis and photolysis.

Photolysis: As detailed in section 3.5.1, direct photolysis in the presence of sunlight, particularly its UV component, is a significant abiotic degradation pathway. The cleavage of the C-Br bond initiates a cascade of radical reactions that transform the parent compound into various degradation products. nih.govrsc.org This process is expected to be a primary mechanism for its removal in sunlit surface waters and on terrestrial surfaces.

Hydrolysis: The bromomethyl group is susceptible to hydrolysis, which involves the nucleophilic substitution of the bromide ion by water. nih.gov This reaction is characteristic of benzylic halides. The reaction can proceed via an SN1 pathway, facilitated by the formation of a resonance-stabilized benzylic carbocation, or a bimolecular SN2 pathway. pearson.com The ultimate product of this hydrolysis is 4-(hydroxymethyl)-3-methoxybenzonitrile, also known as 4-cyano-2-methoxybenzyl alcohol. The rate of hydrolysis can be influenced by the pH and temperature of the water. The nitrile functional group is comparatively resistant to hydrolysis under typical environmental pH conditions (pH 5-9) but can be hydrolyzed to a carboxylic acid under more extreme acidic or basic conditions not typically found in the environment. Therefore, hydrolysis of the bromomethyl group is the more relevant aqueous degradation pathway.

Biotransformation and Biodegradation Studies

The environmental fate of xenobiotic compounds like this compound is of significant interest. Biotransformation, the chemical alteration of substances by living organisms, is a primary mechanism for their removal from the environment. This process typically involves a series of enzymatic reactions that can lead to the partial or complete degradation (mineralization) of the parent compound.

The breakdown of complex organic molecules in the environment is often accomplished not by a single microbial species, but by the synergistic action of a microbial consortium. Such consortia exhibit a broader range of metabolic capabilities and can more effectively degrade complex substrates. For halogenated aromatic compounds, several key enzymatic reactions are known to be crucial for their degradation.

Based on the structure of this compound, several enzymatic activities could be anticipated to play a role in its biodegradation:

Nitrilases: The benzonitrile group is a likely initial point of attack. Nitrilases are enzymes that catalyze the hydrolysis of nitriles directly to the corresponding carboxylic acids and ammonia. This reaction would convert the nitrile group of this compound to a carboxyl group, forming 4-(bromomethyl)-3-methoxybenzoic acid. Studies on other benzonitrile herbicides have highlighted the importance of nitrilases in their degradation pathways.

Dehalogenases: The bromomethyl group represents another reactive site. Dehalogenases are enzymes that cleave carbon-halogen bonds. This can occur through several mechanisms, including:

Reductive dehalogenation: Replacement of the bromine atom with a hydrogen atom. This is a common pathway under anaerobic conditions. For example, Desulfitobacterium chlororespirans has been shown to reductively debrominate the herbicide bromoxynil. nih.gov

Hydrolytic dehalogenation: The bromine atom is replaced by a hydroxyl group from water, which would yield 4-(hydroxymethyl)-3-methoxybenzonitrile.

Oxygenolytic dehalogenation: Monooxygenases or dioxygenases incorporate oxygen atoms into the substrate, which can lead to the removal of the halogen.

Monooxygenases and Dioxygenases: These enzymes are critical in the degradation of aromatic compounds. They can hydroxylate the aromatic ring, making it more susceptible to cleavage. The methoxy group could also be a target for O-demethylation by monooxygenases, yielding a hydroxyl group.

A hypothetical degradation pathway for this compound could involve an initial hydrolysis of the nitrile group by a nitrilase, followed by dehalogenation of the bromomethyl group and subsequent cleavage of the aromatic ring. The order of these steps can vary depending on the specific microorganisms and environmental conditions.

Table 1: Potential Enzymes and Reactions in the Biodegradation of this compound

| Enzyme Class | Potential Reaction | Resulting Functional Group |

|---|---|---|

| Nitrilase | Hydrolysis of the nitrile group | Carboxylic acid |

| Reductive Dehalogenase | Removal of bromine with hydrogen addition | Methyl group |

| Hydrolytic Dehalogenase | Replacement of bromine with a hydroxyl group | Hydroxymethyl group |

| Monooxygenase | Hydroxylation of the aromatic ring or O-demethylation | Hydroxyl group |

| Dioxygenase | Cleavage of the aromatic ring | Aliphatic intermediates |

Compound-specific isotope analysis (CSIA) is a powerful tool for tracking the biodegradation of contaminants in the environment. During an enzymatic reaction, molecules containing lighter isotopes (e.g., ¹²C) tend to react slightly faster than those with heavier isotopes (e.g., ¹³C). This results in a change in the isotopic ratio of the remaining substrate, a phenomenon known as isotopic fractionation.

While no specific isotopic fractionation data exists for this compound, studies on other halogenated hydrocarbons provide a framework for what might be expected. For instance, significant carbon isotope fractionation is often observed during the biodegradation of chlorinated and brominated compounds. The magnitude of this fractionation, expressed as an enrichment factor (ε), can provide clues about the rate-limiting step of the degradation pathway.

A dual-isotope approach, analyzing both carbon (¹³C/¹²C) and bromine (⁸¹Br/⁷⁹Br) isotopes, could be particularly informative.

A significant carbon isotope effect coupled with a minimal or non-existent bromine isotope effect would suggest that the initial enzymatic attack does not involve the cleavage of the C-Br bond, but rather another part of the molecule, such as the nitrile or methoxy group.

Conversely, a significant fractionation in both carbon and bromine isotopes would indicate that C-Br bond cleavage is a key step in the rate-determining part of the degradation process.

For example, in the degradation of the pesticide methoxychlor, a pronounced chlorine isotope effect was a strong indicator of its biodegradation, as the C-Cl bond cleavage was a critical step. ub.edu

Table 2: Hypothetical Isotopic Fractionation Scenarios for this compound Degradation

| Rate-Limiting Step | Expected Carbon Isotope Fractionation (εC) | Expected Bromine Isotope Fractionation (εBr) |

|---|---|---|

| Nitrile hydrolysis | Significant | Minimal to None |

| C-Br bond cleavage | Significant | Significant |

| Aromatic ring hydroxylation | Significant | Minimal to None |

| O-Demethylation | Significant | Minimal to None |

Further research employing microbial consortia from contaminated sites and advanced analytical techniques like CSIA would be necessary to fully elucidate the biotransformation pathways and mechanisms for this compound.

Computational Chemistry and Spectroscopic Characterization of 4 Bromomethyl 3 Methoxybenzonitrile

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools in modern chemistry for the detailed investigation of molecular structures. By probing the interaction of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) offer complementary information that, when combined, allows for a comprehensive structural assignment of compounds like 4-(bromomethyl)-3-methoxybenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For this compound, ¹H and ¹³C NMR are fundamental in confirming its structural framework.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the bromomethyl group protons are expected. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing and electron-donating effects of the substituents on the benzene (B151609) ring.

Similarly, ¹³C NMR spectroscopy probes the carbon skeleton of the molecule. nih.gov The chemical shifts of the carbon atoms in this compound provide evidence for the presence of the nitrile group, the aromatic carbons, the methoxy carbon, and the bromomethyl carbon. wisc.edu The specific chemical shifts are indicative of the electronic environment of each carbon atom. nih.govwisc.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) |

| Aromatic CH | 7.26-7.68 |

| Methoxy (OCH₃) | ~3.9 |

| Bromomethyl (CH₂Br) | ~4.5 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary slightly based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Nitrile (C≡N) | ~118 |

| Aromatic C-CN | ~112 |

| Aromatic C-OCH₃ | ~158 |

| Aromatic C-H | 115-133 |

| Aromatic C-CH₂Br | ~135 |

| Methoxy (OCH₃) | ~56 |

| Bromomethyl (CH₂Br) | ~32 |

Note: Predicted values are based on typical chemical shift ranges and may vary.

To further confirm the structural assignment, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are utilized. sdsu.edu

A COSY experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. youtube.com For this compound, cross-peaks in the COSY spectrum would confirm the connectivity between adjacent aromatic protons. sdsu.eduyoutube.com

An HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com This is particularly useful for definitively assigning the proton signals to their corresponding carbon atoms in the molecule's backbone. sdsu.eduyoutube.com For instance, the HSQC spectrum would show a correlation between the bromomethyl protons and the bromomethyl carbon, and between each aromatic proton and its directly attached carbon. nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. researchgate.net The absorption of IR radiation or the scattering of laser light (Raman) excites molecular vibrations, and the resulting spectra display bands corresponding to specific vibrational modes. irdg.orgmdpi.com

The IR and Raman spectra of this compound exhibit characteristic absorption bands that confirm the presence of its key functional groups.

Nitrile (C≡N) Stretch: A sharp, intense band in the region of 2220-2240 cm⁻¹ is a clear indicator of the nitrile functional group.

Aromatic C-H Stretch: Bands above 3000 cm⁻¹ are characteristic of the stretching vibrations of the C-H bonds on the benzene ring.

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ correspond to the stretching vibrations of the C-H bonds in the methoxy and bromomethyl groups.

C-O Stretch: The stretching vibration of the aryl-ether C-O bond typically appears in the region of 1200-1275 cm⁻¹.

C-Br Stretch: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Aromatic C=C Bending: Aromatic ring puckering and C=C bending vibrations give rise to a series of bands in the fingerprint region (below 1600 cm⁻¹).

The combination of IR and Raman data provides a robust fingerprint for the identification and characterization of this compound. ualberta.ca

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2220-2240 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-2960 |

| Aryl C-O | Stretch | 1200-1275 |

| C-Br | Stretch | 500-600 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. govinfo.gov It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. miamioh.edu

For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (226.07 g/mol ). epa.gov Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic isotopic pattern with two peaks of similar intensity separated by two m/z units ([M]⁺ and [M+2]⁺) would be observed for the molecular ion and any bromine-containing fragments.

Common fragmentation pathways could involve the loss of a bromine radical (•Br), leading to a fragment at m/z 146. This fragment could then undergo further rearrangements or fragmentation. Another potential fragmentation is the cleavage of the methoxy group. The analysis of these fragmentation patterns provides valuable corroborating evidence for the proposed structure of this compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's molecular formula by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, the empirical formula is C₉H₈BrNO. sigmaaldrich.comsigmaaldrich.com HRMS can distinguish the exact mass of this combination of atoms from other combinations that might have the same nominal mass.

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element. A comparison between the experimentally measured mass and the theoretical mass, typically within a tolerance of a few parts per million (ppm), provides strong evidence for the assigned molecular formula. nih.gov

Table 1: Theoretical Exact Mass Calculation for C₉H₈BrNO

| Element | Count | Isotope Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (H) | 8 | 1.007825 | 8.062600 |

| Bromine (Br) | 1 | 78.918337 | 78.918337 |

| Nitrogen (N) | 1 | 14.003074 | 14.003074 |

| Oxygen (O) | 1 | 15.994915 | 15.994915 |

| Total | | | 224.978926 |

An experimental HRMS measurement yielding a value extremely close to 224.9789 Da for the molecular ion would confirm the elemental composition of this compound.

Fragmentation Pattern Analysis

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When the molecular ion of this compound passes through the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is predictable and serves as a molecular fingerprint.

Key fragmentation pathways for this molecule would likely involve the cleavage of its functional groups. miamioh.edu Common fragmentation events include:

Loss of a Bromine atom: The C-Br bond is relatively weak and can cleave to lose a bromine radical (•Br), resulting in a cation at m/z 146.

Loss of the Bromomethyl group: Cleavage of the bond between the benzene ring and the bromomethyl group (•CH₂Br) would yield a fragment corresponding to the methoxybenzonitrile cation.

Benzylic Cleavage: The formation of a stable cyanobenzyl cation or a related tropylium (B1234903) ion is a common pathway for benzyl (B1604629) halides. This would involve the loss of Br• to form the initial cation, which may then rearrange.

Loss of a Methoxy group: Cleavage of the methoxy group (•OCH₃) can also occur.

Table 2: Predicted Mass Spectrometry Fragments of this compound

| m/z (Mass/Charge) | Possible Fragment Identity | Notes |

|---|---|---|

| 225/227 | [C₉H₈BrNO]⁺ | Molecular ion peak (M⁺), showing isotopic pattern for Bromine (~1:1 ratio for ⁷⁹Br and ⁸¹Br) |

| 146 | [C₉H₈NO]⁺ | Loss of a Bromine radical (•Br) from the molecular ion |

| 145 | [C₈H₅NO]⁺ | Loss of HBr from the molecular ion |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. Molecules with conjugated π systems, such as the aromatic ring in this compound, are known to absorb UV light. libretexts.org

The absorption spectrum is expected to be characterized by one or more bands corresponding to π → π* transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. The presence of substituents on the benzene ring—the nitrile (-CN), methoxy (-OCH₃), and bromomethyl (-CH₂Br) groups—influences the energy of these transitions and thus the wavelength of maximum absorbance (λmax). These groups can cause a shift of the absorption bands to longer (bathochromic) or shorter (hypsochromic) wavelengths compared to unsubstituted benzene. Theoretical studies on similar molecules like 4-methoxybenzonitrile (B7767037) show that absorption bands are assigned to these π→π* transitions. semanticscholar.org

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Region |

|---|---|---|

| π → π* | Pi bonding to Pi antibonding | 200-300 nm |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the properties of molecules.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory is a computational method used to investigate the electronic structure of many-body systems. nih.govrsc.org For a molecule like this compound, DFT can be used to perform geometry optimization. This process calculates the lowest energy arrangement of the atoms in three-dimensional space, providing a detailed prediction of bond lengths, bond angles, and dihedral angles. cnr.it The accuracy of these calculations can be comparable to experimental results when appropriate functionals and basis sets are used. researchgate.netresearchgate.net The resulting optimized geometry is the most stable conformation of the molecule and serves as the foundation for calculating other properties.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)

Once the optimized molecular geometry is obtained, DFT can be further employed to predict various spectroscopic parameters. nih.gov

Vibrational Frequencies: DFT calculations can predict the vibrational modes of the molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. Comparing these calculated frequencies with experimental spectra helps in assigning the observed bands to specific molecular vibrations, such as C-H stretches, C=C ring vibrations, or C-Br stretches. nih.gov

Chemical Shifts: The magnetic environment of each nucleus can be calculated, allowing for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C). mdpi.comepfl.ch This is highly valuable for interpreting complex NMR spectra and confirming the chemical structure.

Table 4: Spectroscopic Parameters Predictable by DFT

| Parameter | Spectroscopic Method | Information Gained |

|---|---|---|

| Vibrational Frequencies | Infrared (IR) & Raman Spectroscopy | Identification of functional groups and molecular fingerprinting |

| Chemical Shifts | Nuclear Magnetic Resonance (NMR) | Connectivity and chemical environment of atoms (¹H, ¹³C) |

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable concept for understanding and predicting the reactive behavior of a molecule. researchgate.net An MEP map is generated by calculating the electrostatic potential at the surface of the molecule. This map is color-coded to visualize the charge distribution.

Electron-rich regions (nucleophilic sites) are shown in shades of red. These areas are susceptible to electrophilic attack.

Electron-poor regions (electrophilic sites) are shown in shades of blue. These areas are susceptible to nucleophilic attack.

Neutral regions are typically shown in green.

For this compound, the MEP map is expected to show negative potential (red) around the electronegative nitrogen atom of the nitrile group and the oxygen atom of the methoxy group, indicating these are sites for electrophilic interaction. researchgate.netjchps.com Positive potential (blue) would likely be found around the hydrogen atoms of the bromomethyl group, making them potential sites for nucleophilic interaction. mdpi.com This analysis provides a powerful visual guide to the molecule's chemical reactivity. banglajol.info

Table 5: Predicted Molecular Electrostatic Potential (MEP) Regions

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implied Reactivity |

|---|---|---|---|

| Nitrile Nitrogen | Negative | Red | Nucleophilic / Site for electrophilic attack |

| Methoxy Oxygen | Negative | Red | Nucleophilic / Site for electrophilic attack |

| Bromomethyl Hydrogens | Positive | Blue | Electrophilic / Site for nucleophilic attack |

Conclusion and Future Research Directions

Summary of Key Academic Findings on 4-(Bromomethyl)-3-methoxybenzonitrile

Currently, dedicated academic literature focusing exclusively on this compound is sparse. Its primary recognition in the scientific community comes from its availability as a research chemical, where it serves as a versatile building block in organic synthesis. sigmaaldrich.comsigmaaldrich.com The true academic insights into its potential properties and reactivity are largely inferred from detailed studies conducted on structurally similar molecules.

A pivotal example is the comprehensive experimental and theoretical investigation of the related compound, 4-Bromo-3-methylbenzonitrile (4B3MBN). researchgate.netsemanticscholar.org Through a combination of Fourier-transform infrared (FTIR), Fourier-transform Raman (FTR) spectroscopy, and Density Functional Theory (DFT) calculations, researchers have elucidated the molecular geometry, vibrational frequencies, and electronic properties of 4B3MBN. semanticscholar.org These studies provide a foundational framework for understanding how the benzonitrile (B105546), methoxy (B1213986), and halogen functional groups interact electronically and sterically within this class of molecules. The findings for 4B3MBN suggest that this compound likely possesses a stable yet reactive structure, with the bromomethyl group being a key site for nucleophilic substitution reactions.

Emerging Research Avenues and Untapped Potential

The limited specific research on this compound presents a significant opportunity for new scientific exploration. Future studies can build upon the knowledge from related compounds and apply modern chemical methodologies to fully characterize and utilize this molecule.